(2R,4S)-4-methoxy-2-methylpiperidine

Vue d'ensemble

Description

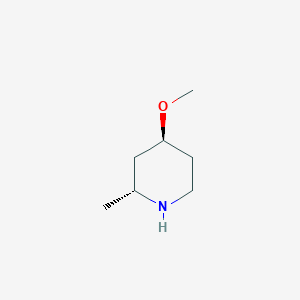

(2R,4S)-4-methoxy-2-methylpiperidine is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a piperidine ring substituted with a methoxy group at the 4-position and a methyl group at the 2-position, with specific stereochemistry denoted by the (2R,4S) configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-methoxy-2-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors or through chiral catalysts. For instance, the use of chiral amine catalysts in the Mannich reaction can yield the desired stereochemistry. Another method involves the reduction of corresponding ketones or imines using chiral reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process may include steps such as hydrogenation, catalytic asymmetric synthesis, and purification through crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-4-methoxy-2-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are used.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis:

The compound is primarily utilized as an intermediate in the synthesis of drugs, especially those aimed at treating neurological conditions. It plays a crucial role in the development of acetylcholinesterase inhibitors, such as donepezil, which is used for Alzheimer's disease treatment. Research indicates that modifications to the piperidine ring can enhance the biological activity of these compounds. For instance, studies have shown that analogues of donepezil derived from (2R,4S)-4-methoxy-2-methylpiperidine exhibit varying degrees of acetylcholinesterase inhibition based on their stereochemistry .

Case Study: Donepezil Analogues

A study demonstrated the synthesis of several donepezil analogues using this compound as a starting material. The biological evaluation revealed insights into structure-activity relationships, indicating that specific substitutions on the piperidine ring significantly affect inhibitory potency against acetylcholinesterase .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a critical building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct complex organic molecules efficiently. The compound's methoxy and methyl groups enhance its reactivity and selectivity in synthetic pathways.

Synthetic Methodologies:

Research has highlighted efficient synthetic routes for obtaining chiral piperidines from this compound. For example, a double aza-Michael reaction has been developed to access chiral 2-substituted 4-piperidone building blocks, which can be further transformed into biologically active derivatives .

Biological Studies

Investigating Biological Activity:

The compound is also employed in biological studies to explore the pharmacological effects of piperidine derivatives. Its interaction with specific molecular targets such as enzymes or receptors has been documented, providing insights into its mechanism of action and potential therapeutic applications.

Enzyme Interaction Studies:

Studies have indicated that this compound can modulate enzymatic activity and receptor function through its structural features. The methoxy and methyl substituents significantly influence its binding affinity and specificity towards biological targets .

Industrial Applications

Agrochemicals and Other Chemicals:

Beyond medicinal chemistry, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its versatility as an intermediate allows for the synthesis of various compounds used in agriculture and chemical manufacturing .

Data Table: Summary of Applications

| Application Area | Description | Notable Compounds/Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting neurological disorders | Donepezil analogues |

| Organic Synthesis | Building block for complex organic molecules | Chiral 2-substituted 4-piperidones |

| Biological Studies | Investigating pharmacological effects and enzyme interactions | Acetylcholinesterase inhibitors |

| Industrial Applications | Production of agrochemicals and other industrial chemicals | Various substituted piperidines |

Mécanisme D'action

The mechanism of action of (2R,4S)-4-methoxy-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-methoxy-2-methylpiperidine: The enantiomer of the compound with opposite stereochemistry.

4-methoxy-2-methylpiperidine: Without specific stereochemistry, this compound can exist as a racemic mixture.

4-methoxy-2-ethylpiperidine: A similar compound with an ethyl group instead of a methyl group at the 2-position.

Uniqueness

(2R,4S)-4-methoxy-2-methylpiperidine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for its activity in asymmetric synthesis and potential pharmaceutical applications.

Activité Biologique

(2R,4S)-4-methoxy-2-methylpiperidine is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound is characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the piperidine ring, which contribute to its biological activity and interaction with various molecular targets.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 141.21 g/mol

- Chirality : The compound has two chiral centers, which result in distinct stereoisomers.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methoxy and methyl groups enhance its binding affinity and specificity towards various molecular targets, such as:

- Dopamine Transporters : Studies indicate that piperidine derivatives can act as ligands for dopamine transporters, influencing dopamine signaling pathways critical for neurological functions.

- Enzyme Modulation : The compound may modulate enzymatic activities, potentially affecting metabolic pathways involved in various diseases.

Anticancer Activity

Preliminary research has suggested that this compound may exhibit anticancer properties. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| This compound | A-549 | TBD |

| Related Piperidine Derivative | MCF7 | 0.04 |

| Related Piperidine Derivative | HCT-116 | 0.06 |

These findings highlight the potential of this compound in developing new anticancer therapies .

Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin. For example, structure-activity relationship studies on piperidine analogs have shown varying degrees of selectivity for dopamine and serotonin transporters, suggesting that modifications in the structure can lead to enhanced pharmacological profiles .

Case Studies

-

Dopamine Transporter Binding :

A study investigated the binding affinities of various piperidine analogs at dopamine transporters. The results indicated that specific substitutions on the piperidine ring could significantly enhance binding affinity, suggesting a pathway for optimizing compounds for therapeutic use in treating disorders like depression and schizophrenia . -

Antioxidant Activity :

In vitro studies have assessed the radical-scavenging activity of related compounds, demonstrating that certain derivatives exhibit moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Propriétés

IUPAC Name |

(2R,4S)-4-methoxy-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDYZDILBYSCB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.